ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate
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Description
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C13H8ClF3N4O2 and its molecular weight is 344.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with atrifluoromethyl (-CF3) group have been known to exhibit improved drug potency toward certain enzymes such as reverse transcriptase .
Mode of Action
It’s worth noting that compounds with a trifluoromethyl group can enhance drug potency by lowering the pka of certain functional groups, thereby facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence these properties, as it is known to enhance the metabolic stability and bioavailability of certain drugs .
Result of Action
The presence of the trifluoromethyl group could potentially enhance the compound’s potency toward its target enzymes, leading to more effective inhibition .
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
It is possible that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-cyanopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2/c1-2-23-12(22)10-7(4-18)5-20-21(10)11-9(14)3-8(6-19-11)13(15,16)17/h3,5-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDHXFVTXFENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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